3-Ethyl-4-methoxybenzaldehyde
Overview
Description
3-Ethyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 103323-26-8 . It has a molecular weight of 164.2 and is a liquid at room temperature . It is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound can be carried out using starting material of 4-bromoacetophenone through Claisen-Schmidt base catalyzed condensation . The reaction is stirred at 25°C for 4 hours .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 . The InChI key is SYSSIBOIEINVOP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored at temperatures between 2-8°C . It is soluble in methanol .Scientific Research Applications
Thermophysical Properties
Research on various aldehydes, including 3-ethyl-4-methoxybenzaldehyde, has been conducted focusing on their thermophysical properties. A study by Temprado, Roux, and Chickos (2008) using differential scanning calorimetry (DSC) analyzed the temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds, including their behavior from a solid state to their respective melting temperatures (Temprado, Roux, & Chickos, 2008).
Vibrational and Quantum Chemical Investigations
In 2016, Abbas, Gökce, and Bahçelī conducted spectroscopic and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, which is related to this compound. This study included the analysis of vibrational frequencies, NMR and UV-vis spectra, HOMO-LUMO analysis, and thermodynamic parameters (Abbas, Gökce, & Bahçelī, 2016).
Fluorescent Sensor for Cerium(III)
A significant application of 4-methoxybenzaldehyde, related to this compound, is in the development of fluorescent sensors. Das, Bharali, and Goyari (2018) synthesized a compound that showed enhanced fluorescence intensity when interacting with Cerium(III). This has implications for detecting and measuring certain metal ions (Das, Bharali, & Goyari, 2018).
Synthesis of Nitrogen-Containing Compounds
Dikusar and Kozlov (2007) explored the reactions of 3-ethoxy-4-hydroxybenzaldehyde, a related compound, with methyl and ethyl chloroformates. This research contributes to the synthesis of various nitrogen-containing compounds, demonstrating the chemical versatility of these aldehydes (Dikusar & Kozlov, 2007).
Synthesis Methods and Applications
The synthesis and applications of vanillin, closely related to this compound, have been extensively reviewed. Ju and Xin (2003) discussed various synthesis methods of vanillin, highlighting its widespread use in industries like pharmaceuticals and food flavoring (Tan Ju & Liao Xin, 2003).
Vibrational Dynamics and DFT Calculations
Ribeiro-Claro et al. (2021) assessed the dynamics of 4-ethoxybenzaldehyde in the solid state through INS spectroscopy combined with periodic DFT calculations. This study provides insights into the molecular and vibrational dynamics of similar compounds (Ribeiro-Claro et al., 2021).
Safety and Hazards
3-Ethyl-4-methoxybenzaldehyde has some safety hazards. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .
Relevant Papers The relevant papers retrieved indicate that this compound is synthesized using a green chemistry approach of solvent-free synthesis using grinding techniques . The structures of the synthesized compounds were confirmed by gas chromatography–mass spectrometry (GC-MS) .
Mechanism of Action
Target of Action
3-Ethyl-4-methoxybenzaldehyde is a derivative of benzaldehyde, which is an aromatic aldehydeIt’s known that aromatic aldehydes can interact with various biological targets, including enzymes and receptors, due to their ability to form schiff bases .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in cellular processes and biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in methanol , which suggests that it may be well-absorbed in the body. The compound is also air sensitive , which may affect its stability and hence its bioavailability.
Result of Action
It’s known that the compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is air sensitive , suggesting that exposure to air may affect its stability and hence its action and efficacy. Furthermore, the compound’s solubility in methanol suggests that its action and efficacy may be influenced by the presence of methanol or other solvents.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Ethyl-4-methoxybenzaldehyde are not well-studied. It is known that benzaldehydes, the class of compounds to which this compound belongs, can participate in various biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of this compound with enzymes, proteins, and other biomolecules.
Cellular Effects
It is known that benzaldehydes can disrupt cellular antioxidation systems, which can effectively inhibit fungal growth . This suggests that this compound may have similar effects on certain types of cells.
Molecular Mechanism
Benzaldehydes can react with oxygen to form a reversible hemiketal, and with nitrogen to form an oxime in an essentially irreversible process . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C .
Metabolic Pathways
It is known that vanillin, a related compound, is involved in various metabolic pathways .
Properties
IUPAC Name |
3-ethyl-4-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9-6-8(7-11)4-5-10(9)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSSIBOIEINVOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307391 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-26-8 | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103323-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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